molecular formula C8H12N2O3S B1517498 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1094904-92-3

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B1517498
CAS No.: 1094904-92-3
M. Wt: 216.26 g/mol
InChI Key: FGXLWAXAUSOKJK-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide typically involves the following steps:

  • Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, resulting in 2-methoxy-4-nitroaniline.

  • Reduction: The nitro group in 2-methoxy-4-nitroaniline is reduced to an amino group, yielding 2-methoxy-4-aminobenzene.

  • Sulfonation: The amino group in 2-methoxy-4-aminobenzene is sulfonated to form 2-methoxy-4-aminobenzenesulfonic acid.

  • Methylation: The sulfonic acid group is methylated to produce this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The methoxy and sulfonamide groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitroso derivatives or nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide

  • 5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide

This comprehensive overview highlights the significance of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-amino-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(9)5-7(8)13-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLWAXAUSOKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094904-92-3
Record name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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